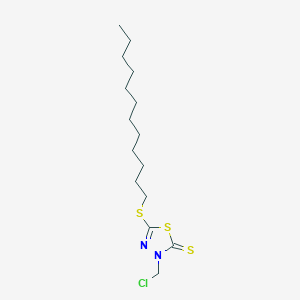

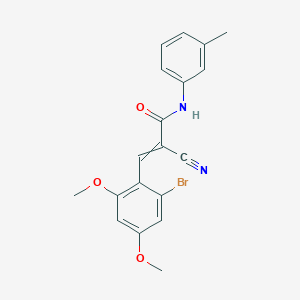

![molecular formula C18H19Cl2NO2 B2752096 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one CAS No. 2176270-39-4](/img/structure/B2752096.png)

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octan-8-yl core, and a 2-(2,4-dichlorophenoxy)ethan-1-one group . The exact 3D structure may need to be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties, such as molecular weight, can be calculated from the molecular formula . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.Applications De Recherche Scientifique

Carbonyl Ylide Chemistry

The carbonyl ylide 1,3-dipoles, generated by dirhodium tetraacetate-catalyzed decomposition, engage in cycloadditions with substituted methylenecyclopropanes and bicyclopropylidene to produce substituted mono-, di-, and trispirocyclopropanated 8-oxabicyclo[3.2.1]octan-2-ones and 7-oxabicyclo[2.2.1]heptan-2-ones. These reactions yield a variety of regio- and stereoselective products, demonstrating the utility of carbonyl ylides in constructing complex bicyclic structures relevant to the chemical name provided. This process explores the scope and limitations of cycloadditions, emphasizing the influence of different factors on regio- and stereoselectivities (Molchanov et al., 2005).

Structural and Conformational Studies

Esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives were synthesized and analyzed using NMR spectroscopy and X-ray diffraction. These studies provided insight into the preferred conformations of these compounds, contributing to a better understanding of their structural characteristics and potential pharmacological applications. This research emphasizes the importance of structural and conformational studies in the development of new chemical entities (Izquierdo et al., 1991).

Diels-Alder Reactions

The Diels-Alder reactions involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene produced 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride derivative. These reactions showcase the utility of the Diels-Alder reaction in synthesizing bicyclic structures with azabicyclo[3.2.1]octane frameworks, relevant to the chemical compound of interest. The structural determination via NMR highlights the application of this technique in elucidating complex molecular architectures (Kesler, 1980).

Synthesis of Bicyclo[3.2.1]octanes

2-Azabicyclo[3.2.1]oct-3-enes were synthesized from 4-chloroalkyl-1,4-dihydropyridines or azepines, involving reactions with anions derived from 1,3-diketones or cyclopentadiene. This research highlights methods for constructing bicyclic compounds with potential antimicrobial and hypotensive activity, showcasing the chemical versatility and potential therapeutic applications of structures related to the query compound (Gregory et al., 1985).

Propriétés

IUPAC Name |

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO2/c19-13-3-6-17(16(20)9-13)23-10-18(22)21-14-4-5-15(21)8-12(7-14)11-1-2-11/h3,6,9,14-15H,1-2,4-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIMATMMSKPNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

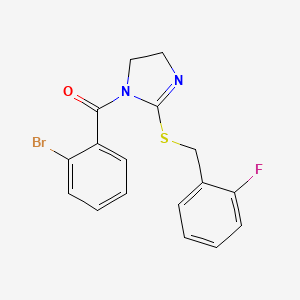

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

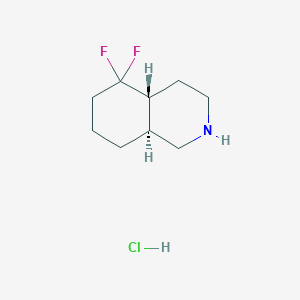

![1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride](/img/structure/B2752014.png)

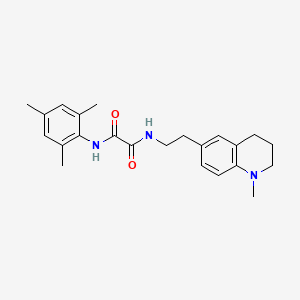

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)

![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE](/img/structure/B2752025.png)

methanamine](/img/structure/B2752032.png)

![ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)